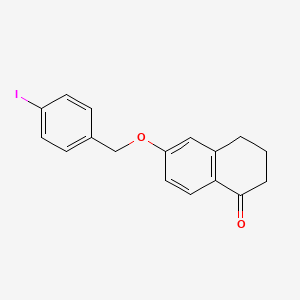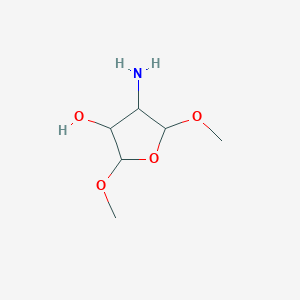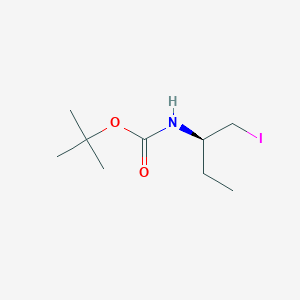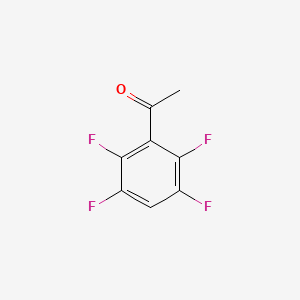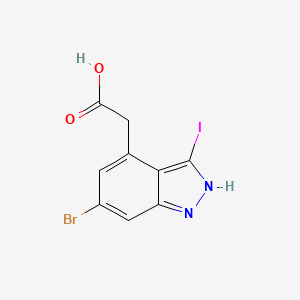
2-(6-Bromo-3-iodo-1H-indazol-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Bromo-3-iodo-1H-indazol-4-yl)acetic acid is a heterocyclic compound that contains both bromine and iodine atoms It belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-3-iodo-1H-indazol-4-yl)acetic acid typically involves the formation of the indazole core followed by the introduction of bromine and iodine atoms. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-azidobenzaldehydes with amines can lead to the formation of indazoles
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Transition metal-catalyzed reactions, such as those involving copper or palladium catalysts, can be employed to achieve efficient synthesis . These methods often involve the use of solvents like dimethyl sulfoxide (DMSO) and specific reaction conditions to facilitate the formation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Bromo-3-iodo-1H-indazol-4-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The indazole core can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) and potassium carbonate (K2CO3) can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of derivatives with different functional groups, while oxidation and reduction reactions can yield various oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
2-(6-Bromo-3-iodo-1H-indazol-4-yl)acetic acid has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates with anticancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: It can be employed in studies to investigate its effects on various biological pathways and targets.
Chemical Biology: The compound can be used as a probe to study the interactions between small molecules and biological macromolecules.
Material Science: It can be utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 2-(6-Bromo-3-iodo-1H-indazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and iodine atoms can enhance the compound’s ability to bind to certain proteins or enzymes, thereby modulating their activity. The indazole core can interact with various biological targets, leading to effects such as inhibition of enzyme activity or modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(6-Bromo-1H-indazol-3-yl)acetic acid: Similar structure but lacks the iodine atom.
2-(6-Iodo-1H-indazol-3-yl)acetic acid: Similar structure but lacks the bromine atom.
1H-Indazole-3-acetic acid: Lacks both bromine and iodine atoms.
Uniqueness
The presence of both bromine and iodine atoms in 2-(6-Bromo-3-iodo-1H-indazol-4-yl)acetic acid makes it unique compared to other similar compounds
Propriétés
Formule moléculaire |
C9H6BrIN2O2 |
|---|---|
Poids moléculaire |
380.96 g/mol |
Nom IUPAC |
2-(6-bromo-3-iodo-2H-indazol-4-yl)acetic acid |
InChI |
InChI=1S/C9H6BrIN2O2/c10-5-1-4(2-7(14)15)8-6(3-5)12-13-9(8)11/h1,3H,2H2,(H,12,13)(H,14,15) |
Clé InChI |
IADUHOKBDNZJTJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C(NN=C21)I)CC(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13084975.png)
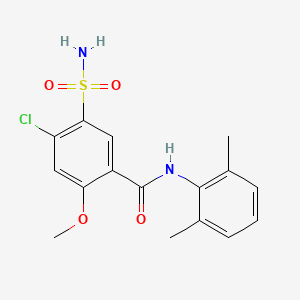
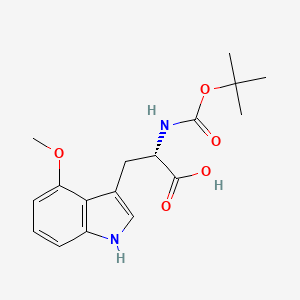
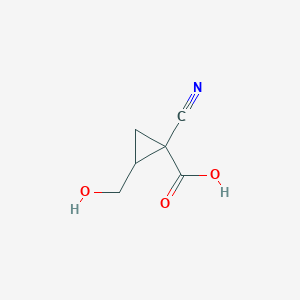
![3,4-Dimethyl-3',5',6',7'-tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B13084991.png)
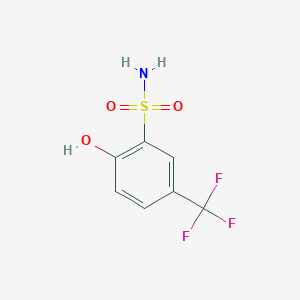
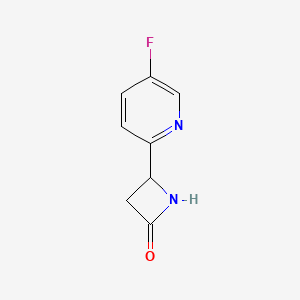
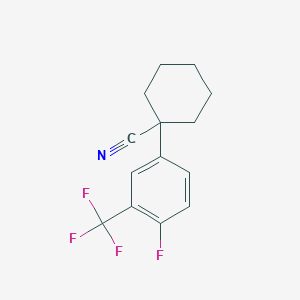
![7-Methyl-5-(trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13085031.png)
![2-[4-(Methylamino)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13085032.png)
